molecular formula C7H12Cl2N2O2 B1607445 Acetamide, N,N'-trimethylenebis(chloro- CAS No. 22358-18-5

Acetamide, N,N'-trimethylenebis(chloro-

Cat. No.: B1607445
CAS No.: 22358-18-5
M. Wt: 227.09 g/mol
InChI Key: VNPHYBXISGDJBH-UHFFFAOYSA-N
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Description

Acetamide, N,N'-trimethylenebis(chloro-) is a bis-acetamide derivative characterized by a trimethylene bridge (-CH₂-CH₂-CH₂-) connecting two acetamide groups, each substituted with a chlorine atom. Structurally, its chlorine substituents and flexible trimethylene bridge influence its reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name

2-chloro-N-[3-[(2-chloroacetyl)amino]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPHYBXISGDJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CCl)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176891
Record name Acetamide, N,N'-trimethylenebis(chloro-
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Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22358-18-5
Record name N,N′-1,3-Propanediylbis[2-chloroacetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22358-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetamide, N,N'-trimethylenebis(chloro-
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Record name 1,N'-chloroacetylaminopropane
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Record name Acetamide, N,N'-trimethylenebis(chloro-
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Record name N,N'-Trimethylene-bis(chloroacetamide)
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-trimethylenebis(chloro-) typically involves the reaction of chloroacetyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

ClCH2COCl+H2NCH2CH2CH2NH2ClCH2CONHCH2CH2CH2NHCOCH2Cl+2HCl\text{ClCH}_2\text{COCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{ClCH}_2\text{CONHCH}_2\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl} + 2\text{HCl} ClCH2​COCl+H2​NCH2​CH2​CH2​NH2​→ClCH2​CONHCH2​CH2​CH2​NHCOCH2​Cl+2HCl

Industrial Production Methods: In an industrial setting, the production of Acetamide, N,N’-trimethylenebis(chloro-) can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is then purified by recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Acetamide, N,N’-trimethylenebis(chloro-) can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield the corresponding amide and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alcohols

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, ethanol, water

Major Products Formed:

  • Substituted acetamides
  • Hydrolyzed amides
  • Imines or Schiff bases

Scientific Research Applications

Chemistry: Acetamide, N,N’-trimethylenebis(chloro-) is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and polymers.

Biology: In biological research, this compound is used as a cross-linking agent to study protein-protein interactions. It can form covalent bonds between amino groups in proteins, thereby stabilizing protein complexes for structural analysis.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable amide bonds makes it a valuable building block in the synthesis of pharmaceuticals.

Industry: In the industrial sector, Acetamide, N,N’-trimethylenebis(chloro-) is used in the production of specialty chemicals, agrochemicals, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-trimethylenebis(chloro-) involves its ability to form covalent bonds with nucleophilic groups in target molecules. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles such as amines or thiols. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Acetamide, N,N'-trimethylenebis(chloro-) with analogous bis-acetamides and chloroacetamide derivatives based on bridge length, substituents, molecular properties, and applications:

Compound Name Bridge/Backbone Substituents Molecular Weight (g/mol) Key Properties/Applications Source
Acetamide, N,N'-trimethylenebis(chloro-) Trimethylene (-CH₂-CH₂-CH₂-) Chloro (-Cl) on acetamide Not explicitly provided Hypothesized use in polymers/pesticides (inferred from analogs)
N,N'-ethylenebis(2-chloro-N-methylacetamide) Ethylene (-CH₂-CH₂-) Chloro, methyl (-CH₃) Not explicitly provided Industrial synthesis; methyl groups enhance lipophilicity
N,N'-octamethylenebis(dichloroacetamide) Octamethylene (8-carbon chain) Dichloro (-Cl₂) 1476-39-7 (CAS) Likely pesticide precursor; longer chain increases flexibility
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide None (monomeric) Aromatic substituents Varies Herbicide metabolite; aryl groups enhance stability
N,N′-((4-Chlorophenyl)methylene)bis(acetamide) Aromatic (phenyl) bridge Chlorophenyl, trifluoromethyl ~500–600 (inferred) Polymer monomer; aromaticity increases rigidity

Key Observations

Bridge Length and Flexibility: The trimethylene bridge offers moderate flexibility compared to rigid aromatic bridges (e.g., in ) or shorter ethylene bridges (). This flexibility may enhance binding to enzymes or receptors in biological systems .

Substituent Effects :

  • Chlorine atoms increase electronegativity and reactivity, making the compound more susceptible to nucleophilic substitution (e.g., in pesticide derivatives like those in ) .
  • Methyl groups () or trifluoromethyl groups () alter lipophilicity and metabolic stability.

Applications: Bridged bis-acetamides (e.g., ) are often used as monomers for polyimides or agrochemicals due to their structural symmetry. Monomeric chloroacetamides () are common herbicide intermediates, where chlorine enhances herbicidal activity .

Biological Activity

Acetamide, N,N'-trimethylenebis(chloro-) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antitumor properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a chloro group which is known to enhance biological activity in acetamide derivatives. The presence of chlorine at specific positions can stabilize the molecule and improve its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the acetamide family, particularly those with chlorine substitutions, exhibit significant antimicrobial properties. For instance, a study focused on N-chloro aryl acetamides demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various derivatives indicated that compounds with chloro groups showed enhanced efficacy compared to their non-chloro counterparts.

Table 1: Antibacterial Activity of N-chloro Aryl Acetamides

CompoundGram-negative (E. coli)Gram-positive (S. aureus)MIC (µg/mL)
A11214100
A2192220
A3161650
A4171650
A5182420

The data indicate that compound A2 exhibited the highest antibacterial activity against S. aureus with an MIC of 20 µg/mL, making it a promising candidate for further development as an antibacterial agent .

Antitumor Activity

In addition to antimicrobial effects, some studies have explored the antitumor potential of acetamide derivatives. For example, certain chloroacetamides have shown promise in inhibiting tumor growth in various cancer models. The mechanisms proposed include apoptosis induction and inhibition of cell proliferation pathways.

Case Study: Antitumor Effects in Mice

In a study involving xenograft tumors in mice, treatment with specific chloroacetamides led to a significant reduction in tumor size. The proposed mechanism involved increased endoplasmic reticulum stress and subsequent apoptosis during radiotherapy treatments, highlighting the potential of these compounds in cancer therapy .

Pharmacokinetics and Safety Profile

The pharmacokinetic profiles of chloro-acetamides suggest favorable absorption and distribution characteristics, which are crucial for their effectiveness as therapeutic agents. Toxicological assessments have indicated that certain derivatives possess low cytotoxicity, making them suitable for further investigation in vivo.

Table 2: Pharmacokinetic Characteristics

CompoundAbsorptionDistributionMetabolismExcretion
ChloroacetamideHighWideHepaticRenal

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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